Technical Guide: Chemical Properties and Stability of (2R)-2-(3,5-difluorophenyl)piperidine
Technical Guide: Chemical Properties and Stability of (2R)-2-(3,5-difluorophenyl)piperidine
This guide details the chemical properties, stability profile, and handling protocols for (2R)-2-(3,5-difluorophenyl)piperidine , a critical chiral intermediate used in the synthesis of advanced pharmaceutical agents (e.g., CGRP antagonists, NK1 receptor antagonists).
Part 1: Executive Technical Summary
(2R)-2-(3,5-difluorophenyl)piperidine is a pharmacophore scaffold characterized by a secondary amine within a piperidine ring and a difluorinated phenyl group at the C2 position. The presence of the electron-withdrawing fluorine atoms and the specific (2R)-stereochemistry dictates its reactivity, metabolic stability, and binding affinity in downstream APIs.
Core Chemical Identity
| Parameter | Detail |
| IUPAC Name | (2R)-2-(3,5-difluorophenyl)piperidine |
| Common Role | Chiral Building Block / API Intermediate |
| Molecular Formula | C₁₁H₁₃F₂N |
| Molecular Weight | 197.23 g/mol |
| Chirality | (R)-Enantiomer (C2 asymmetric center) |
| Physical State | Viscous oil (Free Base) / White crystalline solid (HCl Salt) |
| Key CAS | 1212946-49-0 (Generic/Salt variants may differ) |
Part 2: Physicochemical Profile & Causality[2]
The stability and reactivity of this molecule are governed by two structural factors: the benzylic amine functionality and the 3,5-difluoro substitution .
Acid-Base Chemistry (pKa)
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Value: Estimated pKa ~9.2 (Conjugate Acid).
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Causality: Unsubstituted piperidine has a pKa of ~11.2. The phenyl ring at C2 exerts an inductive electron-withdrawing effect, lowering basicity. The two fluorine atoms at the 3,5-positions further pull electron density from the aromatic ring, which inductively destabilizes the protonated amine relative to unsubstituted 2-phenylpiperidine.
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Implication: The free base is strong enough to form stable salts (HCl, Tartrate) but weak enough to be released by mild inorganic bases (e.g., NaHCO₃, K₂CO₃).
Lipophilicity (LogP/LogD)
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Value: LogP ~2.3 – 2.6.
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Causality: The difluorophenyl ring significantly increases lipophilicity compared to 2-phenylpiperidine. The fluorine atoms increase metabolic stability by blocking oxidative metabolism at the phenyl ring (specifically the para and meta positions).
Solubility Profile
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) |
| Water | Low (< 1 mg/mL) | High (> 50 mg/mL) |
| DCM/Chloroform | High (Miscible) | Moderate |
| Methanol/Ethanol | High | High |
| Hexanes/Heptane | Moderate | Negligible |
Part 3: Stability & Degradation Mechanisms[2]
The stability of (2R)-2-(3,5-difluorophenyl)piperidine is compromised by three primary stress pathways: Oxidative Dehydrogenation , N-Oxidation , and Racemization .
Oxidative Instability (Benzylic Oxidation)
The C2 position is benzylic and alpha to a nitrogen, making the C-H bond weaker (~85 kcal/mol) and susceptible to radical abstraction or enzymatic oxidation.
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Mechanism: Radical attack or transition-metal catalysis (impurities) can remove the benzylic proton, leading to an imine intermediate (2-(3,5-difluorophenyl)-2,3,4,5-tetrahydropyridine), which hydrolyzes to ring-opened amino-aldehydes.
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Trigger: Exposure to air (O₂), light, or trace metal ions (Fe, Cu).
Racemization Risk
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Mechanism: The C2 proton is acidic due to the electron-withdrawing nature of the difluorophenyl group and the protonated nitrogen (in salt forms). Under strong basic conditions or high temperatures, deprotonation/reprotonation can occur, leading to the (2S)-enantiomer.
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Trigger: Strong bases (NaH, LDA) or prolonged heating in protic solvents.
Carbamate Formation
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Mechanism: As a secondary amine, the free base reacts rapidly with atmospheric CO₂ to form carbamic acid/carbamate salts.
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Observation: Formation of a white crust on the surface of the oil.
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation nodes.
Caption: Primary degradation pathways including benzylic oxidation, racemization, and atmospheric carboxylation.
Part 4: Analytical Characterization & Quality Control[2]
To ensure the integrity of the (2R)-isomer, specific analytical protocols must be established.
Chiral HPLC Method (Self-Validating Protocol)
Standard C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.
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Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress peak tailing of the secondary amine.
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Detection: UV @ 210 nm (Absorption of the difluorophenyl ring).
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Validation Criterion: Resolution (Rs) > 1.5 between (2R) and (2S) peaks.
Chemical Purity (UPLC/MS)
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Column: C18 BEH (1.7 µm).
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Mobile Phase: Gradient of 0.1% Formic Acid in Water vs. Acetonitrile.
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Marker: Look for the [M+16] peak (N-oxide) and [M-2] peak (Imine).
Part 5: Handling and Storage Protocols
Based on the stability profile, the following "Chain of Custody" for the chemical is recommended.
Storage Conditions
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Form: Store as the HCl or Tartrate salt whenever possible. The salt lattice stabilizes the amine against oxidation and CO₂ absorption.
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Atmosphere: If stored as a free base, strictly use an Argon or Nitrogen blanket .
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Temperature: 2–8°C for long-term storage. -20°C for reference standards.
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Container: Amber glass (protects from photolytic degradation of the benzylic bond).
Handling Workflow
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Re-Salt Formation: If the free base is generated for a reaction, use it immediately. Do not store the free base overnight in solution.
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Solvent Choice: Avoid chlorinated solvents (DCM/CHCl₃) for long-term storage of the free base, as trace HCl in degrading chloroform can induce salt precipitation or side reactions. Use Anhydrous THF or Toluene.
Part 6: Synthesis & Resolution Workflow
The (2R)-isomer is typically accessed via Asymmetric Transfer Hydrogenation (ATH) or Classical Resolution . The ATH route is preferred for scale and purity.
Caption: Asymmetric synthesis workflow ensuring high enantiomeric excess (ee) via catalytic hydrogenation and salt enrichment.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28181090, (R)-2-(3,4-Difluorophenyl)piperidine. (Note: Isomer analog used for property derivation). Retrieved from [Link]
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Luo, G., et al. (2012). Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist. Journal of Medicinal Chemistry. (Foundational chemistry for CGRP antagonist intermediates).
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1] International Journal of Molecular Sciences.[1] Retrieved from [Link][2]
